molecular formula C12H18ClNO B3040665 (3-(Piperidin-4-yl)phenyl)methanol hydrochloride CAS No. 2256060-02-1

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Cat. No. B3040665
CAS RN: 2256060-02-1
M. Wt: 227.73
InChI Key: JUOMRKMIXSGZTL-UHFFFAOYSA-N
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Description

“(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C12H18ClNO and a molecular weight of 227.73 .


Molecular Structure Analysis

The molecular structure of “(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” includes a piperidine ring attached to a phenyl group through a methanol linkage . The exact 3D structure may impact the orientation of the degrader and thus ternary complex formation .


Physical And Chemical Properties Analysis

“(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” is a powder with a functional group of hydroxyl . It has a molecular weight of 227.73 and an empirical formula of C12H18ClNO . The storage temperature is 2-8°C .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound has been utilized in various synthetic processes. For instance, it was used in the synthesis of [(1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl)-(2,4-difluoro-phenyl)-methanone oxime, where its structure was confirmed by X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Karthik et al., 2021).
    • Additionally, the compound has been a part of the crystal structure study in various adducts, such as in the case of the adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone (Revathi et al., 2015).
  • Anticancer Research :

    • Research into anticancer effects associated with the piperidine framework has been conducted. In one study, several derivatives of this compound were synthesized, and some showed antiproliferative activity against human leukemia cells, suggesting potential in cancer treatment (Vinaya et al., 2011).
  • Methodological Research in Chemistry :

    • The compound has been a subject in methodological research, such as in a study focusing on the synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. This research is crucial for understanding the molecular properties and potential applications in various chemical syntheses (Girish et al., 2008).
    • Another study explored the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting its utility in producing complex organic compounds (Zheng Rui, 2010).
  • Pharmaceutical Impurity Analysis :

    • In the pharmaceutical industry, the compound has been studied for its role as an impurity in drugs like cloperastine hydrochloride, demonstrating its relevance in ensuring drug purity and safety (Liu et al., 2020).

Mechanism of Action

Future Directions

The future directions of “(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” and similar compounds lie in their use in PROTAC development for targeted protein degradation . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

(3-piperidin-4-ylphenyl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11;/h1-3,8,11,13-14H,4-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOMRKMIXSGZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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